Cas no 2241129-46-2 (5-(2-aminoethyl)piperidin-2-one dihydrochloride)
5-(2-aminoethyl)piperidin-2-one dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-aminoethyl)piperidin-2-one dihydrochloride
- starbld0012927
- 5-(2-aminoethyl)piperidin-2-one;dihydrochloride
- Z3323194920
- EN300-6478948
- F91463
- 2241129-46-2
-
- Inchi: 1S/C7H14N2O.2ClH/c8-4-3-6-1-2-7(10)9-5-6;;/h6H,1-5,8H2,(H,9,10);2*1H
- InChI Key: ZHLCVHHIGGNJHI-UHFFFAOYSA-N
- SMILES: Cl.Cl.O=C1CCC(CCN)CN1
Computed Properties
- Exact Mass: 214.0639685g/mol
- Monoisotopic Mass: 214.0639685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
5-(2-aminoethyl)piperidin-2-one dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AY04362-10g |
5-(2-aminoethyl)piperidin-2-one dihydrochloride |
2241129-46-2 | 95% | 10g |
$5597.00 | 2024-04-20 | |
| A2B Chem LLC | AY04362-50mg |
5-(2-aminoethyl)piperidin-2-one dihydrochloride |
2241129-46-2 | 95% | 50mg |
$335.00 | 2024-04-20 | |
| A2B Chem LLC | AY04362-100mg |
5-(2-aminoethyl)piperidin-2-one dihydrochloride |
2241129-46-2 | 95% | 100mg |
$484.00 | 2024-04-20 | |
| A2B Chem LLC | AY04362-250mg |
5-(2-aminoethyl)piperidin-2-one dihydrochloride |
2241129-46-2 | 95% | 250mg |
$674.00 | 2024-04-20 | |
| A2B Chem LLC | AY04362-500mg |
5-(2-aminoethyl)piperidin-2-one dihydrochloride |
2241129-46-2 | 95% | 500mg |
$1045.00 | 2024-04-20 | |
| A2B Chem LLC | AY04362-1g |
5-(2-aminoethyl)piperidin-2-one dihydrochloride |
2241129-46-2 | 95% | 1g |
$1329.00 | 2024-04-20 | |
| A2B Chem LLC | AY04362-2.5g |
5-(2-aminoethyl)piperidin-2-one dihydrochloride |
2241129-46-2 | 95% | 2.5g |
$2570.00 | 2024-04-20 | |
| A2B Chem LLC | AY04362-5g |
5-(2-aminoethyl)piperidin-2-one dihydrochloride |
2241129-46-2 | 95% | 5g |
$3785.00 | 2024-04-20 | |
| Enamine | EN300-6478948-0.05g |
5-(2-aminoethyl)piperidin-2-one dihydrochloride |
2241129-46-2 | 95.0% | 0.05g |
$285.0 | 2025-03-15 | |
| Enamine | EN300-6478948-0.1g |
5-(2-aminoethyl)piperidin-2-one dihydrochloride |
2241129-46-2 | 95.0% | 0.1g |
$426.0 | 2025-03-15 |
5-(2-aminoethyl)piperidin-2-one dihydrochloride Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5-(2-aminoethyl)piperidin-2-one dihydrochloride
Introduction to 5-(2-aminoethyl)piperidin-2-one dihydrochloride (CAS No. 2241129-46-2)
5-(2-aminoethyl)piperidin-2-one dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2241129-46-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of 5-(2-aminoethyl)piperidin-2-one dihydrochloride make it a valuable intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting neurological and cardiovascular disorders.
The molecular structure of this compound consists of a piperidine ring substituted with a 2-aminoethyl side chain and a carbonyl group at the 2-position, with the dihydrochloride salt form enhancing its solubility and stability. These structural attributes contribute to its potential as a building block for drug development, enabling modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties. The 5-(2-aminoethyl)piperidin-2-one dihydrochloride salt form is particularly advantageous in pharmaceutical formulations due to its improved handling characteristics and bioavailability.
In recent years, there has been growing interest in piperidine derivatives due to their role in modulating various biological pathways. The 5-(2-aminoethyl)piperidin-2-one dihydrochloride compound has been explored in several preclinical studies for its potential applications in treating conditions such as depression, anxiety, and chronic pain. Its ability to interact with neurotransmitter systems makes it a promising candidate for developing novel therapeutics that can address unmet medical needs.
One of the most compelling aspects of 5-(2-aminoethyl)piperidin-2-one dihydrochloride is its versatility in chemical modifications. Researchers have leveraged its scaffold to create derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, modifications at the aminoethyl side chain have been shown to influence receptor interactions, leading to compounds with improved therapeutic profiles. This flexibility underscores the importance of 5-(2-aminoethyl)piperidin-2-one dihydrochloride as a key intermediate in medicinal chemistry.
The synthesis of 5-(2-aminoethyl)piperidin-2-one dihydrochloride involves multi-step organic reactions, typically starting from commercially available precursors such as piperidine and ethylene diamine. The introduction of the carbonyl group at the 2-position is achieved through oxidation or condensation reactions, followed by salt formation to enhance stability. Advanced synthetic methodologies, including catalytic processes and flow chemistry, have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
From a computational chemistry perspective, 5-(2-aminoethyl)piperidin-2-one dihydrochloride has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into its binding modes and potential side effects, guiding the design of next-generation analogs with improved safety profiles. The integration of machine learning algorithms has further accelerated the discovery process by predicting novel derivatives with optimized properties.
The pharmacological evaluation of 5-(2-aminoethyl)piperidin-2-one dihydrochloride has revealed promising results in animal models of neurological disorders. Its ability to modulate neurotransmitter release and receptor activity suggests potential applications in treating conditions such as Parkinson's disease and Alzheimer's disease. Additionally, preclinical data indicate that this compound may exhibit anti-inflammatory properties, making it relevant for addressing chronic inflammatory diseases.
Regulatory considerations play a crucial role in the development and commercialization of 5-(2-aminoethyl)piperidin-2-one dihydrochloride. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions, maintaining consistent quality and purity. Furthermore, rigorous toxicological assessments are conducted to evaluate its safety profile before human clinical trials can commence. These steps are essential for ensuring that new therapeutics are both effective and safe for patient use.
The future directions for research on 5-(2-aminoethyl)piperidin-2-one dihydrochloride include exploring its potential in combination therapies and personalized medicine approaches. By understanding how this compound interacts with individual genetic profiles, researchers aim to develop tailored treatments that maximize efficacy while minimizing adverse effects. Collaborative efforts between academia and industry are also vital for advancing the field, fostering innovation through interdisciplinary research initiatives.
In conclusion, 5-(2-aminoethyl)piperidin-2-one dihydrochloride (CAS No. 2241129-46-2) represents a significant advancement in pharmaceutical chemistry with broad applications in drug development. Its unique structural features, combined with promising preclinical results, position it as a key player in addressing various therapeutic challenges. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to make substantial contributions to modern medicine.
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